molecular formula C16H20N2OS B6422016 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 448939-99-9

2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B6422016
CAS No.: 448939-99-9
M. Wt: 288.4 g/mol
InChI Key: UZLZCYKJLUNULD-UHFFFAOYSA-N
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Description

    Reactants: 4-(4-methylphenyl)-1,3-thiazole, methyl iodide

    Conditions: Base (e.g., potassium carbonate), solvent (e.g., acetone)

    Product: 5-methyl-4-(4-methylphenyl)-1,3-thiazole

  • Step 3: Formation of Propanamide Derivative

      Reactants: 5-methyl-4-(4-methylphenyl)-1,3-thiazole, 2,2-dimethylpropanoyl chloride

      Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)

      Product: 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide

  • Industrial Production Methods

    Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated systems for precise control of reaction conditions.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized via the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under basic conditions.

    • Step 1: Synthesis of Thiazole Ring

        Reactants: α-Haloketone (e.g., 2-bromoacetophenone), thioamide (e.g., thiourea)

        Conditions: Basic medium (e.g., sodium hydroxide), reflux

        Product: 4-(4-methylphenyl)-1,3-thiazole

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

        Reagents: Hydrogen peroxide, m-chloroperbenzoic acid

        Conditions: Mild to moderate temperatures

    • Reduction: : Reduction of the thiazole ring can yield dihydrothiazole derivatives.

        Reagents: Sodium borohydride, lithium aluminum hydride

        Conditions: Low temperatures, inert atmosphere

    • Substitution: : Electrophilic aromatic substitution can occur on the phenyl ring, introducing various substituents.

        Reagents: Halogens, nitrating agents

        Conditions: Acidic medium, controlled temperatures

    Major Products

      Oxidation: Sulfoxides, sulfones

      Reduction: Dihydrothiazole derivatives

      Substitution: Halogenated, nitrated derivatives

    Scientific Research Applications

    Chemistry

    In chemistry, 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is used as a building block for the synthesis of more complex molecules

    Biology and Medicine

    In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thiazole ring is a common motif in many bioactive molecules, and derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities.

    Industry

    In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity. It may also serve as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

    Mechanism of Action

    The mechanism of action of 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules.

    Comparison with Similar Compounds

    Similar Compounds

    • 2,2-Dimethyl-N-(3-methylphenyl)propanamide
    • 2,2-Dimethyl-N-(4-chlorophenyl)propanamide
    • 2,2-Dimethyl-N-(4-methoxyphenyl)propanamide

    Uniqueness

    Compared to similar compounds, 2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature can enhance its reactivity and potential bioactivity, making it a valuable compound for further research and development.

    Properties

    IUPAC Name

    2,2-dimethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]propanamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C16H20N2OS/c1-10-6-8-12(9-7-10)13-11(2)20-15(17-13)18-14(19)16(3,4)5/h6-9H,1-5H3,(H,17,18,19)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UZLZCYKJLUNULD-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)(C)C)C
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C16H20N2OS
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    288.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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